molecular formula C24H47NO4 B082997 2-[bis(2-Hydroxyethyl)amino]ethyl oleate CAS No. 10277-04-0

2-[bis(2-Hydroxyethyl)amino]ethyl oleate

Cat. No.: B082997
CAS No.: 10277-04-0
M. Wt: 413.6 g/mol
InChI Key: FTJUZCBLWZLXFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-[bis(2-Hydroxyethyl)amino]ethyl oleate is synthesized by the reaction of oleic acid with triethanolamine. The process involves heating oleic acid to its melting point and then slowly adding an aqueous solution of triethanolamine. The reaction is typically carried out at a temperature range of 50-60°C for about 4 hours . The reaction mixture is then cooled to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in a saponification kettle with steam heating to ensure uniform temperature distribution . Catalysts may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-Hydroxyethyl)amino]ethyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Sodium oleate
  • Potassium oleate
  • Methyl oleate
  • Ethyl oleate [6][6]

Uniqueness

Compared to similar compounds, 2-[bis(2-Hydroxyethyl)amino]ethyl oleate stands out due to its nonionic nature, which makes it less likely to interact with ionic species in formulations. This property enhances its stability and effectiveness as an emulsifying agent in various applications .

Properties

CAS No.

10277-04-0

Molecular Formula

C24H47NO4

Molecular Weight

413.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethyl octadec-9-enoate

InChI

InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27/h9-10,26-27H,2-8,11-23H2,1H3

InChI Key

FTJUZCBLWZLXFR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCO)CCO

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO

10277-04-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-[bis(2-Hydroxyethyl)amino]ethyl oleate affect the viscosity of crude oil?

A1: The research paper investigates the influence of various surfactants, including this compound, on the rheology of crude oil from the North-Komsomolskoye field. It was found that this compound, along with other surfactants based on stearic and oleic acids containing monoethanolamine and triethanolamine fragments, actually increased the effective viscosity of the water-oil emulsion. [] This contrasts with the effect of triglyceride of oleic acid and neonols AF 9-6 and AF 9-10, which were found to reduce viscosity. []

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